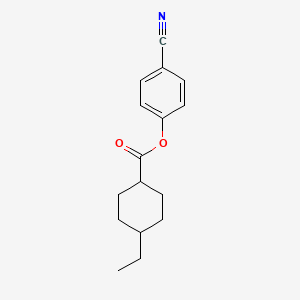

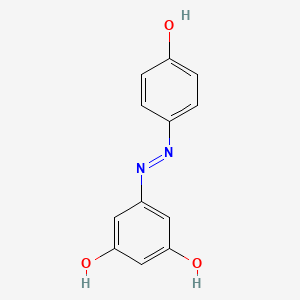

(E)-5-((4-hydroxyphenyl)diazenyl)benzene-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

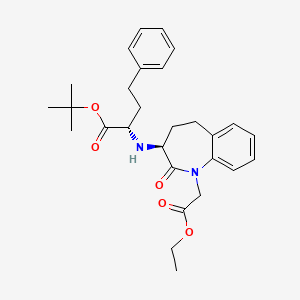

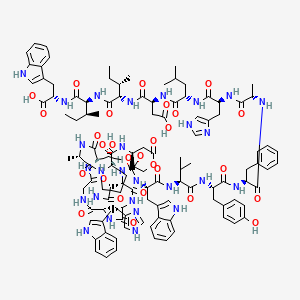

(E)-5-((4-hydroxyphenyl)diazenyl)benzene-1,3-diol, also known as 4-hydroxyphenyl-diazenyl-benzene-1,3-diol, is a chemical compound that is used in a variety of scientific research applications. It is a diol, which is an organic compound with two hydroxyl groups attached to the same carbon atom. This compound is of particular interest due to its unique properties and potential applications in various fields.

科学的研究の応用

Tyrosinase Inhibition

Azo-Resveratrol has been investigated as a potent tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and inhibiting it can have applications in cosmetics, dermatology, and skin-lightening products .

Enzyme Inhibition Beyond Tyrosinase

Apart from tyrosinase, Azo-Resveratrol may inhibit other enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in inflammation and lipid metabolism, making Azo-Resveratrol relevant for various disease states .

Nanoformulations and Drug Delivery

Researchers have explored nanoformulations containing resveratrol derivatives, including Azo-Resveratrol, to enhance their bioavailability and targeted delivery. Nanoencapsulation can improve stability and ensure controlled release, potentially enhancing therapeutic efficacy .

作用機序

- One of its key targets is NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , a transcription factor that regulates pro-inflammatory gene expression .

- Azo-Resveratrol inhibits NF-κB activation by preventing IκBα phosphorylation. This prevents NF-κB from translocating to the nucleus, where it would otherwise promote inflammation .

- Azo-Resveratrol affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

特性

IUPAC Name |

5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZQUPWHMPXTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Azo-Resveratrol inhibit tyrosinase activity, and what are the downstream effects of this inhibition?

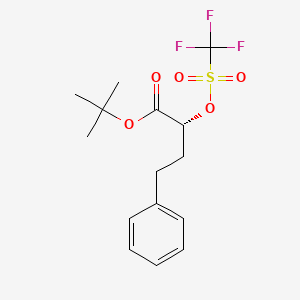

A1: Azo-Resveratrol, specifically the derivative (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, acts as a competitive inhibitor of mushroom tyrosinase. [] This means it competes with the enzyme's natural substrate, L-tyrosine, for binding at the active site. [] By blocking the enzyme's activity, Azo-Resveratrol effectively inhibits melanin synthesis. [] This inhibitory effect on melanin production makes Azo-Resveratrol a potential candidate for developing therapeutic agents for hyperpigmentation disorders. []

Q2: What is the structure-activity relationship (SAR) observed for Azo-Resveratrol derivatives and their tyrosinase inhibitory activity?

A2: Studies on a series of (E)-2-((substituted phenyl)diazenyl)phenyl 4-methylbenzenesulfonate (like Azo-Resveratrol) and related derivatives revealed that the presence of hydroxyl groups on the phenyl ring significantly enhanced their inhibitory effects on tyrosinase. [] For instance, the derivative with two hydroxyl groups, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, exhibited the most potent inhibitory activity with an IC50 of 17.85 µM. [] This suggests that the hydroxyl groups likely contribute to the binding affinity of these compounds to the tyrosinase enzyme.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)

![2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2R-(2alpha,4alpha,5beta)]-(9CI)](/img/no-structure.png)